2-Methylindolin-7-amine

Asymmetric Synthesis Chiral Resolution Indoline Functionalization

Researchers often face regioselectivity challenges with indoline substitution. This chiral 2-methyl-7-amino indoline enables divergent C2 or C7 functionalization based on N-protecting group choice. - N-Boc directs lithiation to C2 (sp3); N-Tbf directs exclusively to C7 (sp2) with >99:1 anti-diastereoselectivity. - Catalytic kinetic resolution (s = 19) yields enantiomerically enriched intermediates. - ≥95-97% purity with full characterization (InChI, SMILES). Global stock available.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 55899-44-0
Cat. No. B3144749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylindolin-7-amine
CAS55899-44-0
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESCC1CC2=C(N1)C(=CC=C2)N
InChIInChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3
InChIKeyWRUMBVIRYZTYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylindolin-7-amine: Chemical Identity


2-Methylindolin-7-amine (CAS 55899-44-0), systematically named 2-methyl-2,3-dihydro-1H-indol-7-amine, is a chiral indoline derivative with molecular formula C9H12N2 and molecular weight 148.20 g/mol . The compound features a bicyclic indoline core with a methyl substituent at the 2-position and a primary amine group at the 7-position, establishing a unique substitution pattern that confers distinct regioselective reactivity compared to other indoline positional isomers [1]. The indoline scaffold bearing a stereocenter at the 2-position is found in a range of natural products and biologically active non-natural compounds, underscoring the structural relevance of this substitution pattern [2].

Stereochemical-control study fit via 2-methyl chiral center
Regioselective C7/C2 functionalization workflow
N-protection-directed divergent synthesis

Why 2-Methylindolin-7-amine Cannot Be Replaced


Substitution with generic indoline analogs is precluded by the compound's specific 2-methyl-7-amino substitution pattern, which governs both its stereochemical properties and its regioselective reactivity. The 2-position methyl group introduces a stereocenter, enabling enantioselective transformations that are inaccessible to unsubstituted indoline or 7-aminoindoline lacking the 2-substituent [1]. Critically, the combination of N-protection state and the 2-methyl substituent directs metalation regioselectivity: N-Boc protection favors C-2 lithiation (sp3 hybridized ortho-H), whereas N-Tbf protection directs deprotonation to the C-7 position (sp2 hybridized para-H), providing orthogonal functionalization pathways that are not available with simpler indoline scaffolds [2]. Furthermore, the indoline oxidation state (2,3-dihydro) confers distinct electronic and steric properties compared to the fully aromatic indole analog (2-methyl-1H-indol-7-amine, CAS 55899-45-1), affecting both reactivity in subsequent transformations and binding interactions with biological targets .

Indole analog Aromatic indole (CAS 55899-45-1) lacks stereocenter and secondary amine reactivity
Unsubstituted indoline Without 2-methyl group, chiral resolution and regioselective lithiation may not transfer
N-protection mismatch Regioselectivity outcome may invert with different N-protecting group choice

2-Methylindolin-7-amine: Differentiation Evidence


Kinetic Resolution Selectivity via N-Acylation

Racemic 2-methylindoline undergoes kinetic resolution via catalytic N-acylation using a planar-chiral PPY-derived catalyst, achieving a selectivity factor (s) of 19 under optimized conditions with (+)-2 catalyst, 18-crown-6, LiBr in chloroform at 0°C [1]. This selectivity factor represents a meaningful improvement over the less substituted catalyst (+)-1 which was inactive (s < 2), demonstrating that the 2-methylindoline scaffold is amenable to nonenzymatic resolution whereas simpler indolines lacking the 2-substituent were not successfully resolved by this catalyst class [1]. The reaction parameters were systematically varied: substitution of 18-crown-6 with 15-crown-5 reduced s to 10, while use of 12-crown-4 further decreased s to 3 [1].

Kinetic resolution
Head-to-head
s = 19
Supports enantiomeric enrichment workflow
Catalyst and crown-ether system dependent
Asymmetric Synthesis Chiral Resolution Indoline Functionalization

Regioselective C7 Lithiation

2-Methylindoline protected with the N-Tbf (2,2,2-trifluoro-1,1-diphenylethanesulfonyl) group undergoes regioselective deprotonation exclusively at the C-7 position (sp2 hybridized para-H) rather than at the C-2 methyl-substituted position, enabling nucleophilic addition to aldimines with excellent anti-diastereoselectivity exceeding 99:1 [1]. In contrast, the same indoline scaffold bearing N-Boc protection undergoes deprotonation at C-2 (sp3 hybridized ortho-H), demonstrating that the 2-methyl substitution does not preclude C7 functionalization when appropriate N-protection is employed [1]. The C7-lithiated intermediate reacts with aldimines to give 7-indolinyl methanamine derivatives in good yields [1].

C7 lithiation
Head-to-head
C7 >99:1 dr vs C2
Supports orthogonal functionalization strategy
N-Tbf vs N-Boc dependent outcome
Organolithium Chemistry Regioselective Functionalization Indoline Derivatization

Oxidation State vs. Aromatic Indole Analog

2-Methylindolin-7-amine (indoline, 2,3-dihydro, MW 148.20) differs fundamentally from its aromatic counterpart 2-methyl-1H-indol-7-amine (CAS 55899-45-1, indole, MW 146.19) by two hydrogen atoms corresponding to saturation of the C2-C3 bond . This oxidation state difference alters both physicochemical properties and chemical reactivity: the indoline possesses a secondary amine (NH) in the pyrrolidine ring capable of participating in N-alkylation, N-acylation, and N-arylation reactions, whereas the indole analog features an aromatic NH with distinct nucleophilicity and pKa . Additionally, the indoline scaffold bearing a stereocenter at the 2-position enables enantioselective transformations that are geometrically impossible with the planar aromatic indole system [1].

Scaffold identity
Class-level
Indoline (MW 148.20) vs indole (MW 146.19)
Stereocenter and secondary amine exclusive to indoline scaffold
Verify scaffold identity for target application
Heterocyclic Chemistry Oxidation State Structure-Activity Relationships

Commercial Purity & Availability

2-Methylindolin-7-amine is commercially available from multiple reputable suppliers with documented purity specifications. Aladdin Biochemical offers the compound at ≥97% purity (Catalog M634113) in 5g packaging . Fluorochem supplies the compound with standard characterization including canonical SMILES (CC1CC2=CC=CC(N)=C2N1) and InChI (InChI=1S/C9H12N2/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6,11H,5,10H2,1H3) . Leyan (Shanghai) supplies the compound at 95% purity (Product 1380143) . In contrast, the aromatic indole analog (CAS 55899-45-1) is available at ≥98% purity (MolCore) but lacks the stereocenter and secondary amine functionality of the indoline scaffold .

Purity specification
Specification review
≥95–97%
Supports procurement quality review
Confirm CAS 55899-44-0 upon receipt
Procurement Quality Control Commercial Specifications

2-Methylindolin-7-amine: Key Application Scenarios


Asymmetric Synthesis of Chiral Indoline Scaffolds

Researchers requiring enantiomerically enriched 2-substituted indolines for pharmaceutical lead optimization should select 2-methylindolin-7-amine as a substrate for catalytic kinetic resolution via N-acylation. The demonstrated selectivity factor (s = 19) using planar-chiral PPY-derived catalysts enables preparative-scale resolution of racemic 2-methylindoline, providing access to chiral indoline intermediates that serve as scaffolds for biologically active compounds [1]. The 7-amino group offers an orthogonal functional handle for subsequent derivatization after resolution.

Regioselective C7 Derivatization

Synthetic chemists seeking to install substituents specifically at the C7 position of 2-methylindoline should employ N-Tbf protection to direct lithiation exclusively to the para-position. This approach yields 7-indolinyl methanamine derivatives with >99:1 anti-diastereoselectivity upon reaction with aldimines, providing a high-fidelity route to C7-functionalized indolines that are otherwise challenging to access [1]. The orthogonal regioselectivity (N-Boc for C2, N-Tbf for C7) enables divergent synthesis from a common 2-methylindoline precursor.

Indoline-Based Drug Intermediate

Medicinal chemistry programs targeting indoline-based pharmacophores should procure 2-methylindolin-7-amine (indoline scaffold, saturated C2-C3) rather than the aromatic indole analog (CAS 55899-45-1) when the target molecule requires a saturated pyrrolidine ring with a stereocenter at C2 and an amine handle at C7 [1][2]. The secondary amine in the indoline ring enables N-alkylation and N-acylation reactions that are not possible with the aromatic indole NH, while the 7-amino group provides a distinct vector for amide bond formation or reductive amination.

Quality-Assured Procurement

Laboratories requiring 2-methylindolin-7-amine for reproducible synthetic or biological studies should source from suppliers providing documented purity specifications (≥95-97%) and full characterization data (SMILES, InChI, molecular weight). Procurement decisions should be guided by the specific substitution pattern (2-methyl, 7-amino) and oxidation state (indoline vs indole), as these structural features dictate reactivity in subsequent transformations [1][2]. Verification of CAS registry number (55899-44-0) ensures the correct indoline scaffold is obtained rather than the isomeric indole analog.

Application
Selection Property
Validation Focus
Chiral indoline asymmetric synthesis
Kinetic resolution compatibility
Enantiomeric enrichment verification
Regioselective C7 derivatization
N-protection directing group
Regioselectivity confirmation
Indoline-based intermediate research
Scaffold oxidation state
Indoline vs indole identity review
Quality-assured procurement
Supplier purity specification
Lot-specific purity and identity review
Quote Request

Request a Quote for 2-Methylindolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.